N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide
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Overview
Description
N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide is a quaternary ammonium compound with a molecular formula of C12H22INO. This compound is characterized by the presence of a furan ring substituted with a methyl group and a trimethylammonium group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide typically involves the quaternization of N,N-dimethyl(5-methyl-2-furyl)methanamine with methyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The reaction proceeds as follows:
- Dissolve N,N-dimethyl(5-methyl-2-furyl)methanamine in acetonitrile.
- Add an equimolar amount of methyl iodide to the solution.
- Reflux the mixture for several hours.
- Cool the reaction mixture and precipitate the product by adding diethyl ether.
- Filter and wash the precipitate with diethyl ether to obtain the pure this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Nucleophilic Substitution: Formation of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium chloride, bromide, or hydroxide.
Oxidation: Formation of furan-2,5-dione derivatives.
Reduction: Formation of N,N-dimethyl(5-methyl-2-furyl)methanamine.
Scientific Research Applications
N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in studies of membrane transport and ion channel function.
Medicine: Investigated for its potential use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide involves its interaction with biological membranes and ion channels. The quaternary ammonium group facilitates its binding to negatively charged sites on cell membranes, altering membrane permeability and ion transport. This can lead to disruptions in cellular processes, making it effective as an antimicrobial agent.
Comparison with Similar Compounds
Similar Compounds
- N,N,N-trimethyl(5-nitro-2-furyl)methanaminium bromide
- N,N,N-trimethyl(5-(4-nitrophenyl)-2-furyl)methanaminium bromide
- N,N,N-trimethyl(5-(2-nitrophenyl)-2-furyl)methanaminium bromide
Uniqueness
N,N,N-trimethyl(5-methyl-2-furyl)methanaminium iodide is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its methyl group enhances its lipophilicity, making it more effective in interacting with biological membranes compared to its nitro-substituted counterparts.
Properties
Molecular Formula |
C9H17INO+ |
---|---|
Molecular Weight |
282.14 g/mol |
IUPAC Name |
trimethyl-[(5-methylfuran-2-yl)methyl]azanium;hydroiodide |
InChI |
InChI=1S/C9H16NO.HI/c1-8-5-6-9(11-8)7-10(2,3)4;/h5-6H,7H2,1-4H3;1H/q+1; |
InChI Key |
IHTCZSNKQINGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C[N+](C)(C)C.I |
Origin of Product |
United States |
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